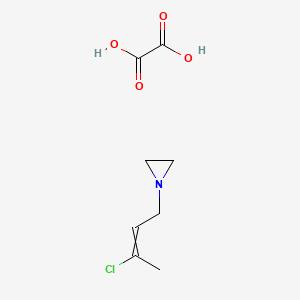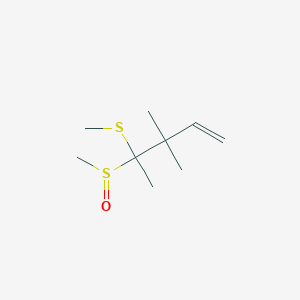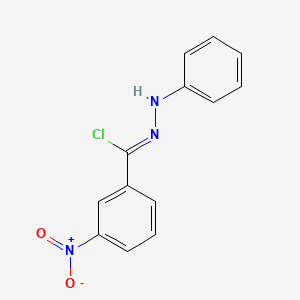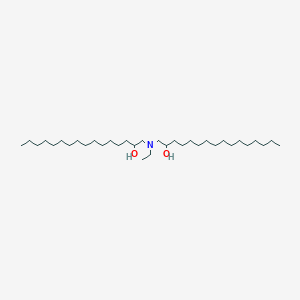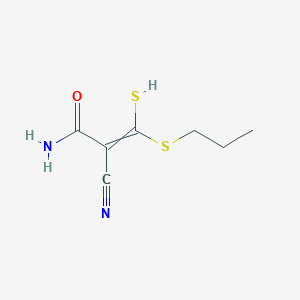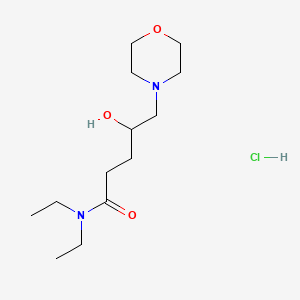
N-Ethyl-N-methyloctan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methyloctan-1-amine is an organic compound classified as a tertiary amine. It consists of an octane chain with an ethyl and a methyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyloctan-1-amine typically involves the alkylation of secondary amines. One common method is the reaction of N-methyloctan-1-amine with ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the secondary amine attacks the ethyl iodide, resulting in the formation of the tertiary amine.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-methyloctan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound back to its secondary amine form.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: N-Methyloctan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-N-methyloctan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: this compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methyloctan-1-amine involves its interaction with biological molecules through its nitrogen atom. The nitrogen atom can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile compound in biochemical reactions. Its molecular targets include enzymes and receptors that interact with amine groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyloctan-1-amine: A secondary amine with similar properties but lacks the ethyl group.
N,N-Dimethyloctan-1-amine: Another tertiary amine with two methyl groups instead of an ethyl and a methyl group.
N-Ethyl-N-methylhexan-1-amine: A shorter chain analogue with similar chemical behavior.
Uniqueness
N-Ethyl-N-methyloctan-1-amine is unique due to its specific combination of an ethyl and a methyl group attached to the nitrogen atom, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
Propriétés
Numéro CAS |
65446-51-7 |
|---|---|
Formule moléculaire |
C11H25N |
Poids moléculaire |
171.32 g/mol |
Nom IUPAC |
N-ethyl-N-methyloctan-1-amine |
InChI |
InChI=1S/C11H25N/c1-4-6-7-8-9-10-11-12(3)5-2/h4-11H2,1-3H3 |
Clé InChI |
VBESUKCLGKGCEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9-Dimethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14490001.png)
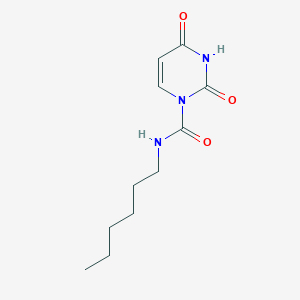
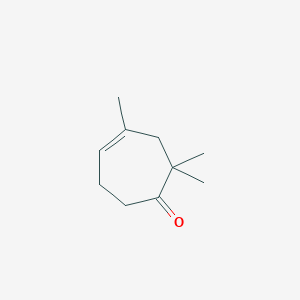
![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)
![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)
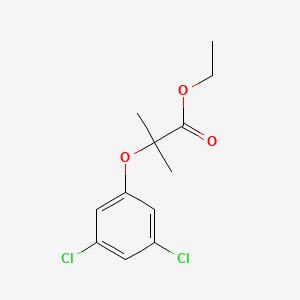
![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
